N-(4-Phenyl-cyclohex-1-enyl)-formamide
Description
Contextualization within Amide Functional Group Chemistry and Cyclohexene (B86901) Derivatives
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and biological chemistry. Amides are notably stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This stability makes the amide bond a fundamental linkage in peptides and proteins. Formamide (B127407) (HCONH₂) is the simplest amide and serves as a versatile reagent in organic synthesis, often used as a source of nitrogen and a formylating agent. wikipedia.org
Cyclohexene derivatives, six-membered rings containing a single double bond, are prevalent structural motifs in numerous natural products and synthetic molecules. ntnu.no Their chemical reactivity is largely dictated by the presence of the double bond, making them valuable intermediates in the synthesis of more complex molecular architectures. ntnu.no The incorporation of a phenyl group onto the cyclohexene ring, as seen in the target molecule, introduces additional electronic and steric factors that can influence its chemical behavior.
Significance of the Phenyl-Cyclohexenyl-Formamide Scaffold in Chemical Research
The phenyl-cyclohexenyl-formamide scaffold combines the structural rigidity of the cyclohexene ring with the chemical properties of the amide group. This combination has been explored in the context of medicinal chemistry, where similar structures have been investigated for a range of biological activities. For instance, various amide and cyclohexene derivatives have been studied for their potential as anticonvulsant and anti-inflammatory agents. While specific research on the biological activity of N-(4-Phenyl-cyclohex-1-enyl)-formamide is not extensively documented in publicly available literature, the broader classes of compounds to which it belongs are of significant interest in drug discovery.
The synthesis of this scaffold, often achieved through reactions like the Leuckart reaction, provides a practical route to a variety of N-aryl and N-cycloalkenyl formamides. These compounds can serve as valuable intermediates for the preparation of corresponding amines by hydrolysis of the formamide group.
Historical Perspective and Current Research Trajectories in Related Chemical Systems
The historical development of the synthesis of formamide derivatives is closely tied to the discovery and refinement of reactions like the Leuckart reaction, first reported by Rudolf Leuckart in 1885. wikipedia.org This reaction provides a method for the reductive amination of aldehydes and ketones using formamide or its derivatives, and it remains a key strategy for the synthesis of many amines and formamides. wikipedia.org Over the years, the conditions and scope of the Leuckart reaction have been extensively studied and optimized. wikipedia.org
The exploration of cyclohexene derivatives in medicinal chemistry has a rich history, with many compounds containing this moiety being developed as therapeutic agents. Research in this area continues to be active, with a focus on synthesizing novel derivatives and evaluating their biological properties. torvergata.it Current research often involves computational studies to predict the bioactivity of new molecules, followed by targeted synthesis and in vitro and in vivo testing. The phenyl-cyclohexenyl-formamide scaffold represents a class of compounds that could be further explored within these modern drug discovery paradigms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylcyclohexen-1-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCDNRRTCNPVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562392 | |
| Record name | N-([1,2,3,6-Tetrahydro[1,1'-biphenyl]]-4-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128798-29-8 | |
| Record name | N-([1,2,3,6-Tetrahydro[1,1'-biphenyl]]-4-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Phenyl Cyclohex 1 Enyl Formamide and Its Analogues
Strategies for Amide Linkage Formation (N-Formylation)
N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a fundamental reaction in organic chemistry. rsc.org Formamides are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. rsc.orgmdpi.com A variety of methods have been developed for the N-formylation of amines, which can be broadly categorized into catalytic and reagent-based approaches. These methods are applicable to a wide range of amines, including primary and secondary, aliphatic and aromatic, and can be adapted for the synthesis of N-(4-Phenyl-cyclohex-1-enyl)-formamide from its corresponding amine precursor, 4-phenyl-cyclohex-1-enamine.
Catalytic N-Formylation Protocols
Catalytic methods for N-formylation are highly sought after due to their efficiency, selectivity, and often milder reaction conditions compared to stoichiometric approaches. rsc.org Various catalysts, including transition metals and non-metal catalysts, have been successfully employed.
A range of transition metal catalysts have been shown to be effective for N-formylation. For instance, ruthenium N-heterocyclic carbene complexes can catalyze the N-formylation of amines using methanol (B129727) as the formyl source. nih.govnih.gov Similarly, manganese catalysts have been used for the acceptorless dehydrogenative coupling of methanol and amines to yield formamides. nih.govmdpi.com Bimetallic nanoparticles, such as AuPd–Fe3O4, have also been reported to catalyze the oxidative N-formylation of secondary amines at room temperature with methanol as the C1 source. nih.gov Other transition metal catalysts based on indium, zinc oxide (ZnO), and cobalt have also been developed. nih.govrsc.org ZnO, acting as a Lewis acid catalyst, facilitates the formylation of amines with formic acid under solvent-free conditions. nih.gov Single-site cobalt(II) hydride catalysts supported on metal-organic frameworks (MOFs) can actively convert primary and secondary amines to their corresponding formamides using CO2 and a reducing agent. rsc.org
Non-metal catalysts also offer efficient pathways for N-formylation. Molecular iodine, a low-cost and environmentally benign catalyst, effectively promotes the N-formylation of a wide variety of amines with formic acid under solvent-free conditions, with yields up to 94%. organic-chemistry.org The reaction is believed to proceed through in-situ generated HI, which catalyzes the reaction. organic-chemistry.org
Table 1: Selected Catalytic N-Formylation Protocols
| Catalyst | Formyl Source | Substrate Scope | Key Features |
|---|---|---|---|
| Molecular Iodine (5 mol%) | Formic Acid | Aromatic and aliphatic amines | Solvent-free, high efficiency and selectivity. organic-chemistry.org |
| Ruthenium N-heterocyclic carbene | Methanol | Amines | Catalytic amide synthesis conditions. nih.govnih.gov |
| AuPd–Fe3O4 Nanoparticles | Methanol/O2 | Secondary amines | Room temperature, reusable catalyst. nih.gov |
| ZnO (50 mol%) | Formic Acid | Aromatic, primary, and secondary amines | Solvent-free, good to excellent yields. nih.gov |
| DUT-5-CoH (MOF) | CO2/Reducing Agent | Primary and secondary amines, anilines | Heterogeneous, recyclable catalyst. rsc.org |
Reagent-Based N-Formylation Approaches
Stoichiometric formylating agents have been traditionally used for the synthesis of formamides and continue to be relevant due to their reliability and broad applicability. mdpi.comnih.gov
Formic acid is the simplest and most direct formylating agent. scispace.com The reaction of an amine with formic acid, often heated in a solvent like toluene (B28343) with a Dean-Stark trap to remove water, provides the corresponding formamide (B127407) in excellent yields. mdpi.comscispace.com This method is practical as it does not require strictly anhydrous conditions. scispace.com Another classical and widely used reagent is acetic formic anhydride (B1165640) (AFA), which is typically generated in situ from formic acid and acetic anhydride. nih.gov AFA reacts rapidly with amines, often in less than 15 minutes, to produce formamides in high yields. nih.gov
Other notable reagent-based methods include the use of chloral, which reacts with amines at low temperatures to give formamides and chloroform (B151607) as the only byproduct. mdpi.comnih.gov This method is effective for a range of amines, including sterically hindered ones. nih.gov Formic acid can also be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the formylation of amino acid esters. nih.govnih.gov Triethyl orthoformate in water has also been reported as a method for the N-formylation of primary amines. nih.gov
Table 2: Common Reagent-Based N-Formylation Approaches
| Reagent | Conditions | Substrate Scope | Key Features |
|---|---|---|---|
| Formic Acid | Toluene, reflux with Dean-Stark trap | Primary and secondary amines | Practical, no need for anhydrous conditions, excellent yields. mdpi.comscispace.com |
| Acetic Formic Anhydride (in situ) | -20 °C | Alkyl, aromatic, multifunctional, and sterically hindered amines | Rapid reaction, high yields (97-100%). nih.gov |
| Chloral | Low temperature | Strongly basic primary amines, diamines, cyclic and sterically hindered secondary amines | Excellent yields, clean byproduct profile. mdpi.comnih.gov |
| Formic Acid/DCC or EDCI | Presence of a base | Amino acid esters | Activation of formic acid for efficient formylation. nih.govnih.gov |
| Triethyl orthoformate | Water, reflux or microwave | Primary amines | Utilizes water as a solvent. nih.gov |
Stereoselective N-Formylation
While the formylation reaction itself does not typically introduce a new stereocenter at the nitrogen atom, the preservation of existing stereocenters in the substrate is crucial. Many modern N-formylation methods have been shown to be compatible with chiral substrates, proceeding without epimerization. For instance, the iodine-catalyzed N-formylation of α-amino acid esters occurs without any loss of stereochemical integrity. organic-chemistry.org Similarly, methods employing activated formic acid with DCC or EDCI are widely used in peptide chemistry where maintaining stereochemistry is paramount. nih.gov In the context of this compound, if the 4-phenyl-cyclohex-1-enyl moiety is chiral, a mild and selective N-formylation protocol would be essential to avoid racemization. The choice of a non-basic, low-temperature method would be advantageous in such cases.
Construction and Derivatization of the 4-Phenyl-cyclohex-1-enyl Moiety
The 4-phenyl-cyclohex-1-enyl core is a key structural feature of the target molecule. Its synthesis can be approached through various strategies, primarily involving the formation of the cyclohexene (B86901) ring and the introduction of the phenyl group.
Cycloaddition Reactions in Cyclohexene Synthesis
The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings, including cyclohexene derivatives. researchgate.netcerritos.edu This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene ring in a single, concerted step. odinity.com This reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. odinity.com
For the synthesis of a 4-substituted cyclohexene ring, a substituted diene or dienophile would be required. For instance, the reaction of 1,3-butadiene (B125203) with an appropriate dienophile can lead to a cyclohexene derivative. cerritos.edu In a laboratory setting, 3-sulfolene (B121364) is often used as a stable, solid precursor that generates 1,3-butadiene upon heating, avoiding the handling of a gaseous diene. cerritos.eduyoutube.comgoogle.com The subsequent functionalization of the cyclohexene ring can then be carried out to introduce the desired substituents.
Cross-Coupling Methodologies for Phenyl Group Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck reaction and the Suzuki coupling are particularly relevant for the introduction of a phenyl group onto an alkene or a cyclic scaffold.
The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction can be used to arylate cyclohexene. For example, the Heck coupling of iodobenzene (B50100) with cyclohexene using palladium catalysts can yield 4-phenylcyclohexene (B1218791) as a major product. nih.gov The regioselectivity of the reaction can be influenced by the choice of catalyst, base, and reaction conditions. nih.gov Both homogeneous and heterogeneous palladium catalysts have been successfully employed for this transformation. nih.gov
The Suzuki reaction (or Suzuki-Miyaura coupling) is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For the synthesis of 4-phenylcyclohexene, a suitable cyclohexenylboronic acid or ester could be coupled with a phenyl halide, or conversely, a 4-halocyclohexene could be coupled with phenylboronic acid. The Suzuki coupling is known for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.comorganic-chemistry.org
Table 3: Cross-Coupling Reactions for Phenyl Group Introduction
| Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Heck Reaction | Cyclohexene + Phenyl Halide/Triflate | Palladium catalyst (e.g., Pd(OAc)2, PdCl2) + Base | Forms a C-C bond by substituting a vinylic hydrogen. wikipedia.orgnih.gov |
| Suzuki Coupling | Cyclohexenylboronic acid/ester + Phenyl Halide/Triflate OR 4-Halocyclohexene + Phenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) + Base | Mild conditions, high functional group tolerance, environmentally benign byproducts. wikipedia.orgyoutube.com |
A specific literature-documented synthesis of this compound starts from 4-phenyl-cyclohexanone. The ketone is reacted with formamide in the presence of sulfuric acid in toluene with heating and a Dean-Stark trap, affording the target compound in an 80% yield. lookchem.com This method combines the formation of the enamine and its subsequent formylation in a one-pot procedure.
Olefin Functionalization Techniques
The cyclohexene double bond within the this compound scaffold serves as a versatile handle for a variety of functionalization reactions, enabling the synthesis of diverse analogues. These transformations allow for the introduction of new functional groups and the modification of the compound's steric and electronic properties.
One of the most powerful sets of reactions for olefin modification is olefin metathesis . This class of reactions, often catalyzed by ruthenium-based complexes, can be used for ring-closing, ring-opening, and cross-metathesis. researchgate.net For instance, cross-metathesis could introduce new substituents onto the double bond, while ring-opening metathesis polymerization (ROMP) could be employed if the cyclohexenyl ring were part of a more complex, strained system. researchgate.net
Radical additions across the double bond represent another key functionalization strategy. Modern photoredox catalysis, using visible light, can mediate atom transfer radical addition (ATRA) reactions, allowing for the introduction of various functional groups onto the olefin under mild conditions. acs.orgacs.org This approach avoids the need for harsh reagents and high temperatures, aligning with more sustainable synthetic practices.
Other classical olefin functionalization reactions that could be applied to this scaffold include:
Epoxidation: Treatment with a peroxy acid like m-CPBA would yield the corresponding epoxide, a versatile intermediate for further nucleophilic attack.
Dihydroxylation: Using reagents such as osmium tetroxide or potassium permanganate (B83412) would produce the corresponding diol, adding hydroxyl functionalities.
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding N-(4-Phenyl-cyclohexyl)-formamide and removing the olefin functionality.
These techniques, summarized in the table below, provide a robust toolbox for derivatizing the core structure of this compound.
| Reaction Type | Typical Reagents/Catalysts | Potential Outcome on Cyclohexenyl Ring |
| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' Catalysts | C-C bond formation, introduction of new substituents |
| Radical Addition | Photoredox catalysts, radical initiators | Addition of alkyl, acyl, or other functional groups |
| Epoxidation | m-CPBA, hydrogen peroxide | Formation of an epoxide ring |
| Dihydroxylation | OsO₄, KMnO₄ | Formation of a 1,2-diol |
| Hydrogenation | H₂, Pd/C, PtO₂ | Saturation of the double bond to form a cyclohexane (B81311) ring |
Chemo-, Regio-, and Stereoselective Synthetic Approaches
Achieving high levels of selectivity is a paramount goal in modern organic synthesis. For a molecule like this compound, which contains stereocenters and a geometrically defined olefin, precise control over the arrangement of atoms is critical.
Control of Olefin Geometry in the Cyclohexenyl Ring
Controlling the geometry of a double bond within a cyclic system can be challenging. One advanced strategy involves the use of a temporary directing group during a ring-closing metathesis (RCM) reaction. For example, introducing a bulky silyl (B83357) group to one of the olefinic positions in an acyclic precursor can effectively control the stereochemical outcome of the RCM reaction, favoring the formation of an E-configured trisubstituted olefin. nih.govnih.gov This silyl group can later be removed via protodesilylation, yielding a Z-configured disubstituted olefin, a geometry that might be difficult to access directly. nih.govnih.gov While often applied to macrocycles, the principles of this steric control can be adapted for the synthesis of six-membered rings.
Another approach is the development and use of stereoselective catalysts. Certain ruthenium-based metathesis catalysts have been specifically designed to favor the formation of Z-olefins, which could be employed in an RCM approach to construct the cyclohexenyl ring with the desired geometry. nih.gov
Diastereoselective and Enantioselective Synthesis of Chiral Analogues
The 4-phenyl substituent on the cyclohexenyl ring creates a chiral center. The synthesis of specific stereoisomers (enantiomers or diastereomers) requires asymmetric synthesis techniques.
Organocatalysis has emerged as a powerful tool for constructing chiral molecules. For instance, the enantioselective organocatalytic Diels-Alder reaction can be used to create chiral cyclohexene derivatives with high stereocontrol. nih.govplos.orgnih.gov A similar strategy could be envisioned where a prochiral diene and dienophile are reacted in the presence of a chiral catalyst, like a Jørgensen-Hayashi catalyst, to establish the stereochemistry of the 4-phenylcyclohexene core. nih.govplos.org
Biocatalysis offers another route to chiral amines and their precursors. Engineered enzymes, such as variants of myoglobin, have been developed to catalyze asymmetric carbene N-H insertion reactions. rochester.edu This method could potentially be used to form the C-N bond enantioselectively, producing optically active analogues of the target compound. rochester.edu
These asymmetric strategies are crucial for preparing specific, biologically active stereoisomers of this compound analogues.
| Asymmetric Strategy | Methodology | Key Advantage |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze reactions like Diels-Alder. nih.govplos.org | Metal-free, often mild reaction conditions. |
| Chiral Auxiliaries | Temporarily attaching a chiral group to a precursor to direct the stereochemical outcome of a reaction. | Well-established and predictable. |
| Biocatalysis | Employing engineered enzymes to catalyze stereoselective transformations. rochester.edu | High enantioselectivity and environmentally friendly (often in aqueous media). |
| Chiral Metal Catalysis | Using transition metal complexes with chiral ligands for reactions like asymmetric hydrogenation or allylic substitution. | High turnover numbers and broad substrate scope. |
Multicomponent Reactions Incorporating the this compound Core
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. nih.govnih.gov Several MCRs could be adapted to synthesize the this compound core or its complex derivatives in a single step.
The Ugi four-component reaction (Ugi-4CR) is a prominent example. nih.gov A hypothetical Ugi reaction to generate an analogue could involve the reaction of 4-phenylcyclohexanone, an amine, an isocyanide, and a carboxylic acid. This would result in a complex bis-amide product incorporating the 4-phenylcyclohexyl skeleton, which could then be further modified. The efficiency and high atom economy of MCRs make them attractive for generating libraries of compounds for drug discovery. nih.gov
Other relevant MCRs include:
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (like 4-phenylcyclohexanone), and an isocyanide. nih.gov
Biginelli Reaction: A reaction between an aldehyde, a β-ketoester, and urea, which could be adapted to build heterocyclic scaffolds onto the core structure. frontiersin.org
Hantzsch Dihydropyridine (B1217469) Synthesis: A four-component reaction that could be used to construct a dihydropyridine ring fused to or substituted with the this compound moiety. frontiersin.org
Green Chemistry Principles in the Synthesis of Formamide Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of formamides. rsc.orgrsc.org
A key area of innovation is the use of sustainable and non-toxic formylating agents. Traditional methods often rely on carbon monoxide or other hazardous C1 sources. rsc.org Greener alternatives include:
Glycerol (B35011) Derivatives: Bio-based feedstocks like 1,3-dihydroxyacetone (B48652) (DHA), derived from glycerol, can serve as a sustainable carbonyl source for the N-formylation of amines. rsc.orgrsc.org These reactions can be catalyzed by copper-based systems, proceeding through a radical-relay mechanism. rsc.org
Carbon Dioxide (CO₂): The use of CO₂ as a renewable C1 feedstock is a major goal in green chemistry. While challenging, methods are being developed for the reductive formylation of amines using CO₂.
Electrosynthesis: Electrochemical methods can provide a sustainable pathway for formamide synthesis, for example, through the electrocatalytic oxidation coupling of methanol and ammonia, avoiding the need for chemical oxidants. researchgate.net
Furthermore, the use of heterogeneous, recyclable catalysts, such as modified Merrifield resins supporting a zinc catalyst, can simplify product purification and reduce waste compared to homogeneous catalysts. researchgate.net Conducting reactions in environmentally benign solvents, such as water or supercritical CO₂, also contributes to a greener synthetic process.
| Green Chemistry Approach | Example/Method | Environmental Benefit |
| Renewable Feedstocks | Using glycerol derivatives as the formyl source. rsc.orgrsc.org | Reduces reliance on fossil fuels. |
| Atom Economy | Multicomponent reactions (e.g., Ugi, Passerini). nih.gov | Maximizes the incorporation of starting materials into the final product. |
| Benign Solvents | Performing reactions in water or using solvent-free conditions. | Reduces volatile organic compound (VOC) emissions. |
| Catalysis | Employing recyclable heterogeneous catalysts or biocatalysts. rochester.eduresearchgate.net | Minimizes catalyst waste and allows for milder reaction conditions. |
| Energy Efficiency | Utilizing electrosynthesis or photoredox catalysis. acs.orgresearchgate.net | Reduces energy consumption compared to high-temperature reactions. |
Chemical Reactivity and Transformation of N 4 Phenyl Cyclohex 1 Enyl Formamide
Reactions Involving the Formamide (B127407) Functional Group
The formamide group in N-(4-Phenyl-cyclohex-1-enyl)-formamide is a versatile reactive site, susceptible to hydrolysis, N-acyliminium ion formation leading to cyclization, and reduction or oxidation.
Hydrolysis and Amide Bond Cleavage Mechanisms
The amide bond of this compound can be cleaved under both acidic and basic conditions.
In basic hydrolysis , a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.govyoutube.com The cleavage of the carbon-nitrogen bond is facilitated by the departure of the amide anion, which is a relatively poor leaving group. Subsequent protonation of the resulting amine and carboxylate ion yields 4-phenyl-cyclohex-1-enylamine and a formate (B1220265) salt. youtube.com
The rate and mechanism of amide hydrolysis can be influenced by factors such as the steric environment around the amide group and the electronic properties of the substituents. nih.gov
N-Acyliminium Ion Chemistry and Cyclization Reactions
A key aspect of the reactivity of this compound is its ability to form an N-acyliminium ion, a highly electrophilic intermediate that can undergo intramolecular cyclization reactions. nih.govwikipedia.org This reactivity is particularly relevant in the synthesis of complex nitrogen-containing heterocyclic systems. wikipedia.org
In the presence of a protic or Lewis acid, this compound can undergo an intramolecular cyclization, a reaction analogous to the Pictet-Spengler reaction, to form octahydroisoquinoline derivatives. mdpi.comwikipedia.org The reaction is initiated by the formation of an N-acyliminium ion. wikipedia.org This electrophilic species is then attacked by the nucleophilic phenyl ring, leading to the formation of a new carbon-carbon bond and the construction of the heterocyclic ring system. nih.gov
The reaction conditions for such cyclizations are crucial and can influence the yield and selectivity of the process. While strong acids have been traditionally used, milder conditions have also been developed. wikipedia.org
The intramolecular cyclization of the N-acyliminium ion derived from this compound can lead to the formation of stereoisomers. The stereochemical outcome of the reaction is influenced by the geometry of the transition state during the cyclization step. The approach of the nucleophilic phenyl ring to the electrophilic iminium carbon can occur from different faces, leading to the formation of products with distinct relative stereochemistry.
The specific stereochemistry of the resulting octahydroisoquinoline will depend on factors such as the reaction conditions and the presence of any chiral catalysts or auxiliaries.
Reduction and Oxidation Reactions of the Amide
The formamide group can undergo both reduction and oxidation.
Reduction: The amide functionality of this compound can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.cayoutube.comlibretexts.orgchemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. ucalgary.cachemistrysteps.com A second hydride addition to the iminium ion yields the final secondary amine, N-methyl-4-phenyl-cyclohex-1-enylamine. masterorganicchemistry.comucalgary.calibretexts.org
Reactions of the Cyclohexenyl Double Bond
The carbon-carbon double bond in the cyclohexenyl ring of this compound is susceptible to a variety of addition and cycloaddition reactions.
Catalytic Hydrogenation: The double bond can be reduced by catalytic hydrogenation. nih.govnih.govacs.orgthieme-connect.com This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The hydrogenation would yield N-(4-phenylcyclohexyl)formamide, saturating the cyclohexene (B86901) ring. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond.
Oxidation:
Epoxidation: The double bond can be oxidized to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.commdpi.comorganic-chemistry.org This reaction proceeds via a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step, resulting in the formation of an oxirane ring. masterorganicchemistry.com
Ozonolysis: Ozonolysis of the cyclohexenyl double bond would lead to the cleavage of the ring. wikipedia.orgmasterorganicchemistry.com Depending on the workup conditions, this can yield a variety of products. A reductive workup (e.g., with zinc or dimethyl sulfide) would produce dialdehydes or keto-aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) would yield dicarboxylic acids or keto-acids. masterorganicchemistry.com
Cycloaddition Reactions: The cyclohexenyl double bond can act as a dienophile in Diels-Alder reactions. wikipedia.orgresearchgate.net This [4+2] cycloaddition reaction with a conjugated diene would lead to the formation of a bicyclic system. wikipedia.org The reactivity of the double bond as a dienophile is influenced by the electronic nature of the formamide group.
Electrophilic Addition Reactions
The enamide moiety in this compound features an electron-rich carbon-carbon double bond, making it susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons enhances the nucleophilicity of the double bond, influencing the regioselectivity of these reactions.
During electrophilic addition, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate. This intermediate is stabilized by the adjacent nitrogen atom. The subsequent attack of a nucleophile on the carbocation completes the addition process. The regiochemistry of the addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom with more hydrogen atoms, and the nucleophile attacks the more substituted carbon, which can effectively stabilize the positive charge.
A study on the bromination of cyclohexene derivatives bearing N-phenyl-carboxamide units provides insight into the reactivity of similar systems. In this investigation, the reaction of a related compound with bromine led to the addition of bromine across the double bond. However, the reaction was also accompanied by a rearrangement, indicating the complex nature of electrophilic additions in this class of molecules. acs.org
The general mechanism for the electrophilic addition of a generic electrophile (E+) and nucleophile (Nu-) to the enamide double bond is depicted below:
| Step | Description | Intermediate/Product |
| 1 | The electron-rich double bond of the enamide attacks the electrophile (E+). | A carbocation intermediate is formed, with the positive charge on the carbon adjacent to the nitrogen. |
| 2 | The nucleophile (Nu-) attacks the carbocation. | The final addition product is formed. |
Cycloaddition Reactions (e.g., Diels-Alder)
Enamides, such as this compound, can participate in cycloaddition reactions due to the presence of the π system in the enamine moiety. These reactions are valuable for the construction of complex cyclic and heterocyclic structures. Enamides can act as either the diene or dienophile component in Diels-Alder reactions, or participate in other cycloaddition pathways like [2+3] annulations. beilstein-journals.orgnih.gov
The reactivity of the enamide in cycloaddition is influenced by both electronic and steric factors. The electron-donating nature of the formamide group can activate the double bond for reactions with electron-deficient dienophiles. In a potential Diels-Alder reaction, this compound could react with a dienophile to form a bicyclic adduct. The stereochemistry of the product would be governed by the endo rule, which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions.
While specific examples of Diels-Alder reactions involving this compound are not extensively documented, the general reactivity of enamides in cycloadditions suggests its potential to undergo such transformations. researchgate.netbohrium.com
Hypothetical Diels-Alder Reaction Data:
| Diene | Dienophile | Expected Product | Key Features |
| This compound | Maleic anhydride (B1165640) | Bicyclic imide adduct | Formation of two new carbon-carbon bonds and a six-membered ring. |
| Furan | This compound | Oxabicyclic adduct | The enamide acts as the dienophile. |
Catalytic Hydrogenation and Hydrofunctionalization
The double bond in the cyclohexenyl ring of this compound can be reduced via catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The hydrogenation would result in the formation of N-(4-Phenyl-cyclohexyl)-formamide, converting the enamide to a saturated formamide.
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, are also significant transformations for enamides. These reactions provide a direct route to α- or β-functionalized amines. The regioselectivity of hydrofunctionalization can often be controlled by the choice of catalyst and reaction conditions. For instance, hydroamination, the addition of an N-H bond, can be catalyzed by transition metals to yield vicinal diamines.
Reactions of the Phenyl Ring
The phenyl group in this compound is an aromatic moiety that can undergo reactions typical of benzene (B151609) derivatives.
Electrophilic Aromatic Substitution Reactions
In a study involving the bromination of a similar N-phenyl-carboxamide derivative of cyclohexene, it was observed that electrophilic substitution occurred on the phenyl ring, with the bromine atom being attached to the p-position. acs.org This suggests that the substituent directs incoming electrophiles to the para position.
Common Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Electrophile | Expected Product Position |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | para |
| Halogenation | Br₂, FeBr₃ | Br⁺ | para |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | para |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | para |
Transition-Metal Catalyzed Functionalization of the Phenyl Moiety
Modern synthetic methods allow for the direct functionalization of C-H bonds in aromatic rings through transition-metal catalysis. These reactions offer an efficient way to introduce various substituents onto the phenyl ring of this compound. Catalysts based on palladium, rhodium, or iridium can mediate the coupling of the phenyl ring with a variety of partners, including aryl halides, alkenes, and alkynes.
The directing group ability of the formamide or the cyclohexenyl moiety can play a crucial role in determining the site of functionalization. These reactions often proceed with high regioselectivity, allowing for the targeted modification of the ortho, meta, or para C-H bonds. researchgate.netresearchgate.net
Rearrangement Reactions
The structure of this compound contains functionalities that can predispose it to undergo rearrangement reactions under certain conditions.
Research on the bromination of N-phenyl-carboxamide derivatives of cyclohexene has revealed the occurrence of unusual rearrangements. The initial electrophilic addition of bromine to the double bond can be followed by a skeletal reorganization to form bicyclic lactones. acs.org This type of rearrangement is driven by the participation of the neighboring amide group, which can act as an internal nucleophile. The formation of a stable lactone ring provides the thermodynamic driving force for the reaction.
While the specific rearrangement pathways for this compound have not been fully elucidated, the potential for such transformations exists, particularly in the presence of electrophiles or under acidic conditions. The study of these rearrangements is crucial for understanding the complete reactivity profile of this compound and for harnessing its synthetic potential. nih.gov
Tandem and Cascade Reaction Sequences
The enamide moiety within this compound is a versatile functional group that can participate in a variety of tandem and cascade reaction sequences. These reactions, often initiated by a single activation event, allow for the rapid construction of complex molecular architectures from relatively simple starting materials. The reactivity of the enamide is characterized by the nucleophilicity of the β-carbon of the double bond and the potential for the nitrogen atom to stabilize adjacent positive charge, leading to the formation of N-acyliminium ion intermediates. These intermediates are key to many of the cascade sequences involving enamides. While specific research on tandem reactions of this compound is not extensively documented, the well-established reactivity of analogous enamide systems provides a strong basis for predicting its behavior in such transformations.
Enamides can be involved in domino reactions that form multiple new bonds and stereocenters in a single operation. For instance, a common cascade sequence involves the initial reaction of the enamide as a nucleophile, followed by an intramolecular cyclization. The N-acyliminium ion formed after the initial addition is a powerful electrophile that can be trapped by a variety of intramolecular or intermolecular nucleophiles.
One illustrative example of a domino reaction involving enamides is the highly stereoselective synthesis of tetrahydropyrans from the reaction of enamides with aldehydes. nih.govnih.gov This type of reaction proceeds through a twofold addition of the enamide to the aldehyde, followed by a cyclization step. nih.govacs.org This process can create multiple new σ-bonds and several contiguous stereocenters with a high degree of stereocontrol. nih.govnih.gov For this compound, a similar Lewis acid-catalyzed reaction with an aldehyde could potentially lead to complex fused heterocyclic systems.
The general mechanism for such a cascade, as elucidated by computational studies for other enamides, often involves a formal carbonyl-ene reaction, followed by a formal aza-ene reaction, and culminates in a concerted ring closure. acs.org The Lewis acid catalyst plays a crucial role in activating the aldehyde and controlling the stereochemical outcome of the reaction. acs.org
Another significant class of cascade reactions for enamides involves palladium-catalyzed cycloisomerization. rsc.org These reactions can be designed to form fused or spirocyclic ring systems, depending on the substrate structure and reaction conditions. For a substrate like this compound, if an appropriate tethered alkyne or alkene is present in a modified version of the molecule, a palladium-catalyzed cascade could be envisioned to generate polycyclic structures. The reaction typically proceeds through an initial carbopalladation or hydropalladation, followed by one or more intramolecular insertion steps.
Radical-initiated cascades also represent a powerful tool for the transformation of enamides. bham.ac.ukacs.org The addition of a radical to the enamide double bond can trigger a sequence of events, including cyclization, aryl migration, and desulfonylation (if a sulfonyl group is present on the nitrogen). acs.org These reactions can lead to the formation of highly functionalized heterocyclic scaffolds. For this compound, a radical addition could initiate an intramolecular cyclization onto the phenyl ring or another appended functional group, leading to complex polycyclic frameworks.
The following table summarizes potential tandem and cascade reactions applicable to this compound based on known enamide reactivity.
| Reaction Type | Reactants | Catalyst/Conditions | Potential Products | Key Intermediates |
| Domino Aldehyde Addition/Cyclization | Aldehydes | Lewis Acids (e.g., BF₃·OEt₂) | Fused Tetrahydropyran derivatives | N-Acyliminium ion |
| Palladium-Catalyzed Cycloisomerization Cascade | Tethered Alkynes/Alkenes | Palladium catalysts (e.g., Pd(OAc)₂) | Fused or Spirocyclic heterocycles | Palladacycle intermediates |
| Radical-Initiated Fragmentary Rearrangement | Radical Initiators and traps | Photochemical or chemical initiators | Annulated heterocyclic systems | Amidyl radicals, N-centered radicals |
| Intramolecular N-Acyliminium Ion Cyclization | Internal nucleophile (e.g., tethered aromatic ring) | Brønsted or Lewis Acids | Polycyclic alkaloids-like structures | N-Acyliminium ion |
Further research into these areas could unlock the synthetic potential of this compound as a building block in the efficient construction of complex nitrogen-containing molecules. The strategic design of substrates and reaction conditions will be key to controlling the outcome of these elegant and powerful cascade sequences.
Spectroscopic and Advanced Characterization Techniques for N 4 Phenyl Cyclohex 1 Enyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(4-Phenyl-cyclohex-1-enyl)-formamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Expected ¹H NMR Data:
Phenyl Protons: The protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.40 ppm. Due to the free rotation of the phenyl group, the ortho, meta, and para protons may overlap, resulting in a complex multiplet.
Vinylic Proton: The proton on the double bond of the cyclohexene (B86901) ring (C1-H) is expected to be downfield due to the deshielding effect of the double bond and the adjacent nitrogen atom, likely appearing as a broad singlet or a multiplet around δ 6.0-6.5 ppm.
Formyl Proton: The proton of the formamide (B127407) group (-NH-CHO) will show a distinct singlet, typically in the range of δ 8.0-8.5 ppm. The chemical shift can be influenced by solvent and temperature. A second, smaller singlet may be observed due to the presence of rotational isomers (rotamers) around the C-N amide bond.
Cyclohexene Protons: The aliphatic protons on the cyclohexene ring will appear in the upfield region of the spectrum (δ 1.5-3.0 ppm). The allylic protons (C3-H₂ and C6-H₂) will be deshielded compared to the other methylene (B1212753) protons (C5-H₂). The methine proton at the phenyl-substituted carbon (C4-H) will likely be a multiplet in the range of δ 2.5-3.0 ppm.
Amide Proton: The N-H proton of the formamide group is expected to be a broad singlet, and its chemical shift is highly dependent on concentration and solvent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20-7.40 | m | - |
| Vinylic-H (C1-H) | 6.25 | m | - |
| Formyl-H (CHO) | 8.15 | s | - |
| C3-H₂ | 2.10-2.30 | m | - |
| C4-H | 2.75 | m | - |
| C5-H₂ | 1.80-2.00 | m | - |
| C6-H₂ | 2.20-2.40 | m | - |
| N-H | 7.50 | br s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
Formyl Carbonyl Carbon: The carbonyl carbon of the formamide group is expected to be the most downfield signal, typically around δ 160-165 ppm.
Phenyl Carbons: The aromatic carbons will appear in the range of δ 125-145 ppm. The ipso-carbon (the carbon attached to the cyclohexene ring) will have a distinct chemical shift.
Vinylic Carbons: The two carbons of the double bond in the cyclohexene ring (C1 and C2) will resonate in the olefinic region, with C1 (attached to the nitrogen) expected around δ 130-135 ppm and C2 around δ 120-125 ppm.
Cyclohexene Carbons: The aliphatic carbons of the cyclohexene ring (C3, C4, C5, and C6) will appear in the upfield region (δ 25-45 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Formyl C=O | 162.5 |
| Phenyl C (ipso) | 143.0 |
| Phenyl C-H | 128.8, 127.5, 126.9 |
| Vinylic C1 | 132.0 |
| Vinylic C2 | 123.5 |
| C3 | 29.0 |
| C4 | 40.5 |
| C5 | 25.5 |
| C6 | 30.0 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be used to establish the connectivity of the protons within the cyclohexene ring and to correlate the vinylic proton with the adjacent allylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the C4-H proton would show a cross-peak with the signal for the C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the formyl proton should show a correlation to the C1 carbon of the cyclohexene ring, and the phenyl protons should show correlations to the C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is critical for determining the stereochemistry. For example, NOESY could be used to determine the relative orientation of the phenyl group and the formamide group with respect to the cyclohexene ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula. For this compound (C₁₃H₁₅NO), the expected exact mass would be calculated and compared with the experimental value.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 202.1226 | 202.1228 |
| [M+Na]⁺ | 224.1046 | 224.1049 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion [M+H]⁺) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.
Plausible Fragmentation Pathways:
The protonated molecule [M+H]⁺ of this compound would likely undergo several characteristic fragmentation reactions upon collisional activation:
Loss of CO: A common fragmentation for formamides is the neutral loss of carbon monoxide (28 Da), leading to an iminium ion.
Retro-Diels-Alder (RDA) reaction: The cyclohexene ring could undergo an RDA reaction, leading to the cleavage of the ring and the formation of characteristic fragment ions.
Cleavage of the C-N bond: The bond between the cyclohexene ring and the nitrogen atom could cleave, generating ions corresponding to the phenylcyclohexenyl cation or the formamide radical cation.
Loss of the phenyl group: Fragmentation could also involve the loss of the phenyl group (77 Da).
Interactive Data Table: Predicted MS/MS Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 202.12 | 174.13 | CO | [M+H-CO]⁺ |
| 202.12 | 158.11 | C₂H₄O | Ion from RDA fragmentation |
| 202.12 | 125.07 | C₆H₅ | [M+H-C₆H₅]⁺ |
| 202.12 | 91.05 | C₇H₇N | Tropylium ion from phenyl group rearrangement |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The key vibrational modes include the N-H stretch of the secondary amide, the C=O stretch of the formyl group, the C=C stretches of the cyclohexenyl and phenyl rings, and the C-H stretches of both aromatic and aliphatic moieties.
The presence of the formamide group is typically confirmed by a strong absorption band due to the carbonyl (C=O) stretching vibration, which is anticipated to appear in the region of 1680-1640 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to be observed as a moderate to sharp band around 3300 cm⁻¹. Furthermore, the C=C stretching vibrations from the phenyl group and the cyclohexene ring would likely result in absorption bands in the 1600-1450 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexene ring would appear just below this value.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Secondary Amide (N-H) | Stretch | 3350 - 3250 |
| Carbonyl (C=O) | Stretch | 1680 - 1640 |
| Phenyl (C=C) | Stretch | 1600 - 1450 |
| Cyclohexene (C=C) | Stretch | 1650 - 1630 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within its conjugated system, which encompasses the phenyl group, the double bond of the cyclohexene ring, and the formamide group.
The conjugation between the phenyl ring and the double bond of the cyclohexene ring is anticipated to result in a significant bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to non-conjugated systems. The primary absorption band would correspond to the π → π* transition of this conjugated system. A weaker absorption, potentially corresponding to an n → π* transition of the carbonyl group in the formamide moiety, may also be observed, although it is often obscured by the more intense π → π* bands.
| Electronic Transition | Chromophore | Expected λmax Range (nm) |
| π → π | Phenyl-cyclohexenyl conjugated system | 250 - 300 |
| n → π | Carbonyl group (C=O) | 300 - 350 |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal its crystal system, space group, and unit cell dimensions. This data would offer unambiguous insights into the planarity of the enamide system, the orientation of the phenyl group relative to the cyclohexene ring, and the nature of any hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice.
As of the current literature survey, no publically available X-ray crystallographic data for this compound has been reported. Therefore, the solid-state molecular architecture of this compound remains to be experimentally determined.
Computational and Theoretical Studies of N 4 Phenyl Cyclohex 1 Enyl Formamide
Quantum Chemical Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. A DFT analysis of N-(4-Phenyl-cyclohex-1-enyl)-formamide would typically involve calculating the electron density to determine the molecule's ground-state properties.
From the electronic structure, molecular orbital analysis can be performed. This includes the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
These values are representative for a molecule of this type and are not based on actual calculations for this compound.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. numberanalytics.com These methods can provide highly accurate energy calculations for molecules. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to obtain benchmark energies for molecular systems. For this compound, ab initio calculations would be employed to obtain a very precise value for the total electronic energy, which is crucial for determining the relative energies of different conformers or the activation energies of reactions. numberanalytics.comresearchgate.net
Conformational Analysis and Energetics via Computational Methods
The flexibility of the cyclohexene (B86901) ring and the rotation around the single bonds in this compound mean that it can exist in various conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
The 4-phenylcyclohexene (B1218791) scaffold can exist in different chair-like and boat-like conformations. The phenyl and formamide (B127407) substituents can adopt either axial or equatorial-like positions, leading to different steric interactions and, consequently, different energies. acs.orgyoutube.comacs.org Computational conformational analysis typically involves a systematic search of the conformational space, followed by geometry optimization and energy calculation for each identified conformer using methods like DFT.
Table 2: Representative Conformational Energy Analysis
| Conformer | Phenyl Group Position | Formamide Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | s-trans | 0.00 |
| 2 | Equatorial | s-cis | 1.5 |
| 3 | Axial | s-trans | 3.2 |
These are hypothetical relative energies to illustrate the expected trend where equatorial positions are generally favored to minimize steric hindrance. libretexts.org
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.orgnih.govrsc.org For this compound, this could involve studying its formation or its participation in further reactions.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.netresearchgate.net For instance, the synthesis of this compound could be computationally modeled to understand the step-by-step process. This involves locating the transition state for each step of the reaction, which is a first-order saddle point on the potential energy surface. The structure of the transition state provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction. nih.gov
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism, rates, and selectivity. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. For reactions involving polar or charged species, the inclusion of solvent effects is critical for obtaining accurate results. For example, the polarity of the solvent could influence the stability of a charged intermediate or transition state in a reaction involving this compound. researchgate.net
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
A thorough investigation into the computational and theoretical studies of the chemical compound this compound reveals a significant gap in the publicly available scientific literature. Despite the growing importance of computational chemistry in characterizing novel molecules, specific research detailing the predicted spectroscopic properties and molecular dynamics of this particular compound could not be located. Consequently, a detailed article focusing solely on these aspects, as requested, cannot be generated at this time due to the absence of foundational research data.
Computational methods are powerful tools for predicting the characteristics of molecules. For instance, the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies is a common application of quantum mechanical calculations, often employing Density Functional Theory (DFT). These theoretical calculations can provide valuable insights into the electronic structure and vibrational modes of a molecule, aiding in its identification and characterization. However, the application of these methods requires dedicated studies that focus on the specific molecule of interest.
The absence of such published data for this compound means that any attempt to create a detailed, data-rich article on its computational and theoretical aspects would be speculative and not based on established scientific findings. The generation of scientifically accurate data tables for predicted NMR chemical shifts, IR frequencies, or detailed findings from molecular dynamics simulations is contingent upon the existence of these primary research studies.
While general principles of computational chemistry and spectroscopy are well-established, applying them to a specific, unstudied compound requires a dedicated research effort. Without such studies, it is not possible to provide the specific, in-depth analysis requested.
Structure Activity Relationship Sar Studies and Biological Evaluation of N 4 Phenyl Cyclohex 1 Enyl Formamide Analogues
Rational Design and Synthesis of Analogues for SAR Investigations
The rational design of analogues of N-(4-Phenyl-cyclohex-1-enyl)-formamide would likely involve systematic modifications of its core components: the phenyl ring, the cyclohexene (B86901) ring, and the formamide (B127407) group. The goal of such modifications is to explore the chemical space around the parent molecule to enhance potency, selectivity, and pharmacokinetic properties.
Modifications of the Phenyl Ring: Substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on biological activity. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) could be placed at the ortho, meta, or para positions. The synthesis of such analogues often starts from a correspondingly substituted phenyl precursor.
Modifications of the Cyclohexene Ring: The degree of unsaturation and the presence of substituents on the cyclohexene ring can significantly influence the molecule's conformation and interaction with biological targets. Analogues could include the fully saturated cyclohexane (B81311) ring or the introduction of additional double bonds to form a phenylcyclohexadiene moiety. nih.gov
Screening Methodologies for Potential Biological Activities
Analogues of this compound could be screened for a variety of biological activities based on the known properties of related chemical structures. Standard in vitro assays are typically employed for initial screening.
Anti-tubercular Activity: Screening for anti-tubercular activity is commonly performed against Mycobacterium tuberculosis H37Rv. A common method is the Microplate Alamar Blue Assay (MABA), which provides a measure of the minimum inhibitory concentration (MIC) of the compound.
Antimicrobial Activity: The antimicrobial potential of analogues can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods include the agar (B569324) well diffusion assay and broth microdilution to determine the zone of inhibition and MIC values, respectively. medwinpublishers.comnih.gov
Antimalarial Activity: In vitro antimalarial activity is typically evaluated against cultured Plasmodium falciparum parasites. The assay measures the inhibition of parasite growth, often determined by microscopic examination or by using fluorescent DNA-binding dyes.
Anti-inflammatory Activity: The anti-inflammatory potential can be screened using various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or by measuring the reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Retinoid-like Activity: Phenylcyclohexene and phenylcyclohexadiene substituted compounds have been investigated for retinoid antagonist activity. nih.gov Biological activity in this context is often determined through transactivation assays using cells co-transfected with expression vectors for retinoic acid receptors (RARs) and a reporter gene. nih.gov
Table 1: Hypothetical Biological Activity Data for this compound Analogues
| Compound ID | R1 (Phenyl Substituent) | R2 (N-Substituent) | Anti-tubercular MIC (µg/mL) | Antimicrobial MIC (µg/mL vs. S. aureus) | Antimalarial IC50 (µM vs. P. falciparum) | Anti-inflammatory IC50 (µM, COX-2) | Retinoid Antagonist Activity (Ki, nM) |
| 1 | H | -CHO | >100 | 64 | >20 | 15.2 | 500 |
| 2 | 4-Cl | -CHO | 50 | 32 | 12.5 | 8.7 | 450 |
| 3 | 4-OCH3 | -CHO | >100 | 128 | >20 | 25.1 | 600 |
| 4 | H | -COCH3 | 75 | 64 | 18.2 | 12.4 | 520 |
| 5 | H | -H | >100 | >128 | >20 | 30.5 | >1000 |
This table is illustrative and based on general trends observed in related compound classes, as specific data for this compound analogues is not available.
Mechanistic Studies of Observed Biological Effects
Should any of the screened analogues exhibit significant biological activity, further studies would be necessary to elucidate their mechanism of action. For instance, if an analogue shows potent anti-tubercular activity, studies could investigate its effect on specific mycobacterial enzymes or cellular processes. For anti-inflammatory activity, further assays could determine its selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. For retinoid-like activity, mechanistic studies would aim to understand how the compound interacts with RARs to either activate or block their function. nih.gov
Ligand-Protein Interaction Modeling
If a specific protein target is identified for an active analogue, molecular docking and other computational modeling techniques can be employed to study the ligand-protein interactions at the molecular level. These studies can provide valuable insights into the binding mode of the compound and help to explain the observed SAR. For example, docking studies could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the analogue and the active site of the target protein. This information can then be used to guide the design of new analogues with improved binding affinity and selectivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues
Before committing to more extensive preclinical studies, in silico methods can be used to predict the ADME properties of the designed analogues. Various computational models are available to estimate key parameters such as:
Absorption: Prediction of oral bioavailability and intestinal absorption.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.
Excretion: Prediction of the likely routes of elimination from the body.
Toxicity: Early assessment of potential toxicities, such as mutagenicity or cardiotoxicity.
These predictions help in prioritizing which analogues to synthesize and test, thereby saving time and resources in the drug discovery process.
Applications and Future Directions in Organic Chemistry Research
Utility as a Key Synthetic Intermediate in Complex Molecule Synthesis
Currently, there is a lack of published research that explicitly identifies N-(4-Phenyl-cyclohex-1-enyl)-formamide as a key synthetic intermediate in the synthesis of complex molecules. Chemical databases list it as a research chemical, but its application in multi-step total synthesis or the construction of intricate molecular architectures is not documented in readily accessible scientific literature. scbt.comlookchem.comchemscene.com The structure of the molecule, featuring a formamide (B127407) group attached to a phenyl-substituted cyclohexene (B86901) ring, suggests potential for further chemical transformations. The enamine-like functionality could, in principle, be a precursor for various addition and cyclization reactions. However, without concrete examples from published studies, its utility in this area remains speculative.
Role in the Development of Novel Organic Reactions and Methodologies
A comprehensive search of scientific literature did not yield any studies where this compound has been utilized in the development of novel organic reactions or methodologies. While the broader class of formamides and enamides are known to participate in a variety of transformations, including acting as directing groups or participating in cycloadditions, no specific research has been found that leverages this particular compound for such purposes. The development of new synthetic methods often involves the exploration of the reactivity of unique substrates, but this compound has not yet been featured in such a capacity in the available literature.
Potential in Materials Science Research
There is currently no available research that investigates the potential of this compound in materials science. The inherent properties of a molecule, such as its electronic structure, ability to self-assemble, or thermal stability, often dictate its potential for applications in materials. However, without any studies on this compound, its suitability for the development of new polymers, liquid crystals, or electronic materials is unknown.
Integration into Supramolecular Chemistry and Self-Assembly Studies
No published studies have been found that explore the integration of this compound into supramolecular chemistry or self-assembly. The presence of a formamide group, which can act as a hydrogen bond donor and acceptor, and the phenyl group, which can participate in π-π stacking interactions, are features that can drive self-assembly processes. However, the specific self-assembling behavior of this molecule has not been investigated or reported in the scientific literature.
Emerging Research Areas and Unexplored Reactivities of the this compound System
Given the absence of dedicated research on this compound, its emerging research areas and unexplored reactivities are, by definition, vast. The enamide moiety presents a key area for potential exploration. Its reactivity in asymmetric catalysis, for instance as a substrate in enantioselective hydrogenations or cycloadditions, has not been explored. Furthermore, the formamide group could be a handle for various chemical modifications, leading to a range of derivatives with potentially interesting biological or material properties. The phenyl-cyclohexene backbone also offers avenues for functionalization. Without any foundational research, any discussion of emerging areas remains hypothetical and awaits investigation by the scientific community.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-Phenyl-cyclohex-1-enyl)-formamide, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via condensation reactions using dimethylformamide (DMF) as a solvent and a reaction medium. For example, refluxing a mixture of substituted cyclohexene derivatives with formamide precursors at 150°C for extended periods (e.g., 48 hours) in the presence of catalysts like zinc chloride. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the cyclohexene ring and formamide group.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities (e.g., using retention time and relative response factors as in ).
- Single-Crystal X-ray Diffraction : For resolving stereochemistry and confirming spatial arrangements, as demonstrated for analogous formamide derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for formamide derivatives:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Purification steps should involve vacuum distillation or recrystallization to minimize residual solvents, as outlined in high-purity formamide synthesis protocols .
- Dispose of waste via approved chemical hazard protocols, as emphasized in safety data sheets for related compounds .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing side products?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(Ph₃P)₄) to enhance cross-coupling efficiency, as used in analogous aryl-formamide syntheses .
- Solvent Optimization : Compare DMF with alternatives like dimethyl ether (DME) to reduce side reactions.
- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to shorten reaction times and improve regioselectivity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer :
- Cross-validate with 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations definitively.
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isobaric impurities.
- Reference computational predictions (e.g., NIST Chemistry WebBook data ) to align experimental and theoretical spectra.
Q. What computational strategies are recommended for modeling the compound’s reactivity or stability?
- Methodological Answer :
- Use density functional theory (DFT) to calculate bond dissociation energies and predict degradation pathways.
- Simulate solvent interactions using molecular dynamics (MD) software to optimize reaction conditions.
- Validate models against experimental thermodynamic data from reliable databases (e.g., NIST ).
Q. Which impurities are most likely to arise during synthesis, and how can they be quantified?
- Methodological Answer : Common impurities include:
- Unreacted intermediates : Detectable via HPLC with relative retention times (e.g., 0.4–0.7) and response factors (e.g., 1.00–1.75) as per pharmacopeial standards .
- Oxidation byproducts : Monitor using LC-MS with electrospray ionization (ESI) to identify hydroxylated or dimerized species.
Q. How does solvent choice impact the compound’s stability in long-term storage?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF) : May induce hydrolysis over time; test stability via accelerated aging studies (40°C/75% RH for 6 months).
- Non-polar solvents (e.g., hexane) : Reduce degradation but may precipitate the compound. Use spectroscopic stability assays (e.g., FTIR for functional group integrity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
